2-Phenylindolizine-1,3-dicarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenylindolizine-1,3-dicarbaldehyde is a nitrogen-containing heterocyclic compound with the molecular formula C₁₆H₁₁NO₂ and a molecular weight of 249.26 g/mol . It is a nitro compound that has been utilized in the synthesis of various pharmaceuticals and drugs . This compound is known for its solubility in water and its ability to inhibit the acetylation of sirtuin 1 by inhibiting its deacetylase activity .
Preparation Methods
The synthesis of 2-Phenylindolizine-1,3-dicarbaldehyde involves several methods, including classical methodologies such as the Scholtz or Chichibabin reactions . Recent advances have introduced new strategies, including transition metal-catalyzed reactions and approaches based on oxidative coupling . Industrial production methods often involve radical-induced synthetic approaches due to their efficiency in heterocycle construction and high atom- and step-economy .
Chemical Reactions Analysis
2-Phenylindolizine-1,3-dicarbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include electrophiles such as I⁺ and CHO⁺ . Major products formed from these reactions include 5-formyl- and 5-iodoindolizine . The compound’s ability to inhibit the acetylation of sirtuin 1 also plays a significant role in its chemical reactivity .
Scientific Research Applications
2-Phenylindolizine-1,3-dicarbaldehyde has a wide range of scientific research applications. It has been used in the synthesis of various pharmaceuticals and drugs . In biology, it inhibits cancer cell proliferation in vitro and colorectal carcinoma growth in vivo . In chemistry, it serves as a precursor for the synthesis of advanced functional dyes with excellent fluorescence properties .
Mechanism of Action
The mechanism of action of 2-Phenylindolizine-1,3-dicarbaldehyde involves the inhibition of the acetylation of sirtuin 1 by inhibiting its deacetylase activity . This inhibition prevents the deacetylation of acetylated histones, leading to an increase in the transcription of genes regulated by histone acetylation . The compound’s ability to inhibit cancer cell proliferation is also linked to this mechanism .
Comparison with Similar Compounds
2-Phenylindolizine-1,3-dicarbaldehyde is unique due to its specific inhibition of sirtuin 1 and its applications in cancer research . Similar compounds include other indolizine derivatives such as 5-formylindolizine and 5-iodoindolizine . These compounds share similar structural features but differ in their specific biological activities and applications .
Properties
IUPAC Name |
2-phenylindolizine-1,3-dicarbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2/c18-10-13-14-8-4-5-9-17(14)15(11-19)16(13)12-6-2-1-3-7-12/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGYDURVFFIHQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=C2C=O)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.